Ethyl (1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate is a complex organic compound that belongs to the purine family. Its structure features a purine base with additional functional groups, which contribute to its chemical properties and potential biological activities. This compound is primarily of interest in the fields of medicinal chemistry and biochemistry due to its possible therapeutic applications.
Ethyl (1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate is classified as a purine derivative. It contains both ester and carbonyl functional groups, which are significant in determining its reactivity and biological activity. The compound falls under the broader category of alkaloids and nucleobase analogs due to its structural similarities to naturally occurring purines like adenine and guanine.
The synthesis of ethyl (1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate typically involves several steps:
The synthesis may utilize coupling agents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) to facilitate the formation of the ester linkage. Advanced purification techniques such as chromatography are employed to isolate the desired product in high purity .
The molecular formula for this compound is , with a molecular weight of approximately 270.25 g/mol. The presence of multiple functional groups contributes to its reactivity and interaction with biological systems.
Ethyl (1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate can undergo various chemical reactions:
Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The specific conditions (temperature, pressure) are critical for optimizing reaction outcomes .
The mechanism of action for ethyl (1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate involves its interaction with biological targets such as enzymes or receptors. The binding affinity and specificity towards these targets can lead to modulation of biochemical pathways:
The exact molecular targets depend on the context of use and require further investigation through pharmacological studies .
Ethyl (1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate typically appears as a solid or liquid depending on purity and temperature conditions. It is generally soluble in organic solvents like ethanol and dimethyl sulfoxide.
The chemical properties include stability under standard laboratory conditions but may vary under extreme pH or temperature conditions. The compound's reactivity is influenced by its functional groups:
Relevant data on melting point and boiling point are crucial for practical applications but were not specified in the available literature .
Ethyl (1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate has several scientific uses:
Research continues into its efficacy and safety in clinical applications .
Ethyl (1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate (C₁₁H₁₄N₄O₄, MW 266.25 Da) is a xanthine derivative with a purine-2,6-dione core functionalized at the N7 position. Its synthesis relies on strategic alkylation and esterification techniques, with regioselectivity being a critical challenge. This section details the compound’s synthetic pathways, optimization strategies, and catalytic systems.
The synthesis centers on displacing halogens or other leaving groups from 1,3-dimethylxanthine precursors. A key intermediate is 8-bromo-1,3-dimethylxanthine (1), where the electron-withdrawing bromine at C8 activates the purine ring for N7-alkylation. Treatment with ethyl 2-chloroacetate under inert conditions (DMF, 80°C, 12‒18 hours) achieves N7-alkylation, yielding the target ester [7] . Alternative leaving groups (e.g., mesylates or tosylates) on the acetate reagent are less efficient due to competing hydrolysis . The nucleophilicity of N7 is enhanced in polar aprotic solvents like DMF or acetonitrile, which stabilize the transition state without participating in side reactions [7] .
Table 1: Nucleophilic Displacement Routes for Ethyl Acetate Derivative Synthesis
Xanthine Precursor | Alkylating Agent | Solvent | Yield (%) | Key Observation |
---|---|---|---|---|
8-Bromo-1,3-dimethylxanthine | Ethyl 2-chloroacetate | DMF | 78‒85 | Optimal C8 activation |
Theophylline | Ethyl 2-bromoacetate | Acetonitrile | 60‒68 | Lower regioselectivity (N7 vs. N9) |
1,3-Dimethylxanthine | Ethyl iodoacetate | DMSO | 70‒75 | Faster reaction but increased byproducts |
Esterification is achieved via two primary routes:
Solvent choice significantly impacts ester integrity. Protic solvents (e.g., methanol) cause transesterification, converting the ethyl ester to a methyl ester [1] [7]. Thus, anhydrous aprotic solvents (DMF, acetonitrile) are essential.
Solvent-Phase Synthesis dominates production. The reaction proceeds in a single step with moderate to high yields (75‒85%). Purification involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures [7]. Industrial-scale batches (100 g) report 80% yield after crystallization [7].Solid-Phase Synthesis is not explicitly documented for this compound in the search results. However, analogous purine-2,6-diones (e.g., hydrazide derivatives) are synthesized exclusively in solvent phase [8] . Solid-phase methods face challenges in resin compatibility and purine ring immobilization, making them impractical for this ester.
Table 2: Solvent Optimization for Direct Alkylation
Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) | Purity (HPLC, %) | Major Side Product |
---|---|---|---|---|---|
DMF | 38 | 12 | 85 | 98.5 | <0.5% N9-alkyl isomer |
Acetonitrile | 36 | 15 | 78 | 97.8 | 1‒2% Di-alkylated purine |
DMSO | 47 | 10 | 82 | 96.0 | 3‒5% Ethyl glycolate |
Tetrahydrofuran | 7.5 | 24 | 45 | 90.2 | Unreacted starting material |
N7 regioselectivity is challenged by competing N9 alkylation. Catalytic systems address this:
Microwave irradiation (100°C, 30 minutes) reduces reaction times and improves regioselectivity to >25:1 (N7:N9) by minimizing thermal degradation [7].
Table 3: Catalytic Systems for N7-Regioselective Alkylation
Catalytic System | Loading | Temperature (°C) | N7:N9 Selectivity | Yield (%) |
---|---|---|---|---|
Cs₂CO₃ | 2.0 equiv | 80 | 22:1 | 85 |
K₂CO₃ | 2.5 equiv | 80 | 5:1 | 70 |
DIPEA | 10 mol% | 60 | 18:1 | 78 |
TBAB (PTC) | 5 mol% | 40 | 8:1 | 65 |
Cs₂CO₃ + Microwave irradiation | 2.0 equiv | 100 | 26:1 | 87 |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7